molecular formula C8H8N2O2S B14025525 Ethyl imidazo[2,1-b]thiazole-3-carboxylate

Ethyl imidazo[2,1-b]thiazole-3-carboxylate

Cat. No.: B14025525
M. Wt: 196.23 g/mol
InChI Key: BFXQYNVURIEXQQ-UHFFFAOYSA-N
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Description

Ethyl imidazo[2,1-b]thiazole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused ring structure, which includes both imidazole and thiazole rings. The presence of these rings imparts unique chemical and biological properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[2,1-b]thiazole-3-carboxylate typically involves the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products . The use of microwave-assisted synthesis has also been explored, providing a rapid and environmentally friendly approach to the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[2,1-b]thiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of ethyl imidazo[2,1-b]thiazole-3-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl imidazo[2,1-b]thiazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl imidazo[2,1-b][1,3]thiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-2-12-7(11)6-5-13-8-9-3-4-10(6)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXQYNVURIEXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=NC=CN12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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